molecular formula C24H21FN2O3S B2782807 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide CAS No. 893253-50-4

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2782807
CAS No.: 893253-50-4
M. Wt: 436.5
InChI Key: QTFCPCCMTLHRSM-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a fluorobenzyl sulfonyl group, an indole moiety, and a tolyl acetamide group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the primary targets of this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a 4-fluorobenzyl sulfonyl group through a sulfonylation reaction. The final step involves the acylation of the indole derivative with p-tolyl acetamide under specific reaction conditions, such as the use of a base like triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl position using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Benzylsulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
  • 2-(3-((4-Chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide
  • 2-(3-((4-Methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-(p-tolyl)acetamide

Uniqueness

2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(4-methylphenyl)acetamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-6-12-20(13-7-17)26-24(28)15-27-14-23(21-4-2-3-5-22(21)27)31(29,30)16-18-8-10-19(25)11-9-18/h2-14H,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFCPCCMTLHRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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